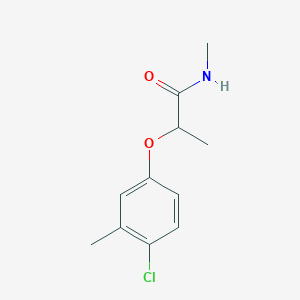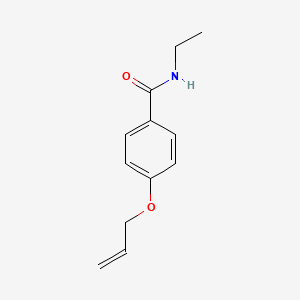![molecular formula C14H20N2O3S B4398906 2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398906.png)
2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide
描述
2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, commonly known as HEPPA, is a chemical compound that has gained significant attention in the field of scientific research. HEPPA is a thioacetamide derivative that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of HEPPA is not fully understood. However, it is believed to exert its effects through multiple pathways. HEPPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. HEPPA has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
HEPPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that HEPPA can protect neuronal cells from oxidative stress and reduce the production of pro-inflammatory cytokines. HEPPA has also been shown to inhibit the aggregation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease. In vivo studies have demonstrated that HEPPA can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
HEPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HEPPA is also readily available from commercial sources. However, HEPPA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, HEPPA may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
HEPPA has several potential future directions for scientific research. Further studies are needed to elucidate the mechanism of action of HEPPA and its effects on various signaling pathways. Additionally, HEPPA may have potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further studies are also needed to investigate the potential use of HEPPA as a diagnostic tool for cancer. Finally, the development of novel HEPPA derivatives may provide new insights into the potential therapeutic applications of this compound.
Conclusion
2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, or HEPPA, is a thioacetamide derivative that has gained significant attention in the field of scientific research. HEPPA has potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The mechanism of action of HEPPA is not fully understood, but it is believed to exert its effects through multiple pathways. HEPPA has several advantages for lab experiments, but also has some limitations. Further studies are needed to investigate the potential therapeutic applications of HEPPA and its derivatives.
科学研究应用
HEPPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. HEPPA has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, HEPPA has been studied for its potential use as a diagnostic tool for cancer.
属性
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-7-10-20-11-14(18)15-12-1-3-13(4-2-12)16-5-8-19-9-6-16/h1-4,17H,5-11H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAQEMWTLOLNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4398823.png)
![3-{[(3-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398836.png)
![2-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4398842.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4398848.png)
![2-[(4-bromophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4398857.png)

![1-{7-[2-(cyclopentyloxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4398864.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398870.png)
![4-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398877.png)

![1-methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4398885.png)
![1-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4398898.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)